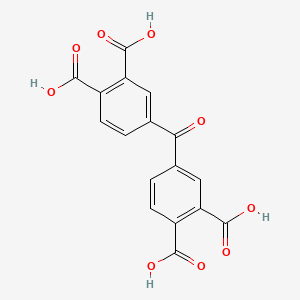

4,4'-Carbonyldiphthalsäure

Übersicht

Beschreibung

Benzophenontetracarbonsäure ist eine aromatische organische Verbindung mit der chemischen Formel C₁₇H₆O₇. Sie ist bekannt für ihre Rolle bei der Synthese von Polyimiden und als Härtungsmittel für Epoxidharze. Diese Verbindung zeichnet sich durch ihre hohe thermische Stabilität und chemische Beständigkeit aus, was sie in verschiedenen industriellen Anwendungen wertvoll macht .

Herstellungsmethoden

Benzophenontetracarbonsäure wird typischerweise durch einen mehrstufigen Prozess synthetisiert. Der primäre Syntheseweg beinhaltet die Friedel-Crafts-Alkylierung von o-Xylol zur Herstellung von 3,3’,4,4’-Tetramethylbenzophenon. Dieses Zwischenprodukt wird dann einer Flüssigphasenoxidation unterzogen, um Benzophenontetracarbonsäure zu ergeben. Der letzte Schritt beinhaltet die Dehydratisierung der Säure zur Bildung des Dianhydrids .

In der industriellen Produktion wird der Prozess optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Die Reaktionsbedingungen, wie Temperatur, Druck und die Wahl der Katalysatoren, werden sorgfältig gesteuert, um die effiziente Umwandlung von Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Benzophenontetracarbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird bei der Synthese von Polyimiden verwendet, die für ihre hohe thermische Stabilität und mechanische Festigkeit bekannt sind.

Industrie: Sie wird als Härtungsmittel für Epoxidharze verwendet, wodurch ihre thermische und chemische Beständigkeit verbessert wird.

Wirkmechanismus

Der Wirkmechanismus von Benzophenontetracarbonsäure beinhaltet ihre Fähigkeit, starke kovalente Bindungen mit anderen Molekülen zu bilden. Bei der Synthese von Polyimiden reagiert die Verbindung mit Diaminen zu Polyamidsäuren, die dann zu Polyimiden cyclisiert werden. Das Vorhandensein von Keto- und Carbonylgruppen im Molekül erhöht den Abstand zwischen den Imidringen, wodurch die Löslichkeit und Verarbeitbarkeit verbessert werden .

Wirkmechanismus

Target of Action

4,4’-Carbonyldiphthalic acid, also known as Benzophenonetetracarboxylic acid, primarily targets alkaline phosphatases from psychrophilic and mesophilic organisms . Alkaline phosphatases are a group of enzymes found in various tissues throughout the body, including the liver, bone, and small intestine. They play a crucial role in numerous biological processes, such as phosphate metabolism and bone mineralization .

Mode of Action

The compound interacts with its targets by chemically modifying aliphatic or amino groups . This modification can enhance the activity and stability of alkaline phosphatases, thereby influencing the biochemical processes in which these enzymes are involved .

Biochemical Pathways

Given its interaction with alkaline phosphatases, it can be inferred that the compound may influence phosphate metabolism and other related pathways where these enzymes play a role .

Pharmacokinetics

Its solubility in water (72 mg/mL) suggests that it may have reasonable bioavailability .

Result of Action

The primary result of 4,4’-Carbonyldiphthalic acid’s action is the improved activity and stability of alkaline phosphatases . This can potentially enhance the efficiency of the biochemical processes in which these enzymes are involved.

Action Environment

It’s worth noting that the compound’s stability may be influenced by factors such as temperature and ph, given its chemical nature .

Biochemische Analyse

Biochemical Properties

4,4’-Carbonyldiphthalic acid plays a significant role in biochemical reactions, particularly in the modification of enzymes. It has been shown to improve the activity and stability of alkaline phosphatases from psychrophilic and mesophilic organisms by chemically modifying aliphatic or amino groups . This interaction enhances the enzyme’s performance, making it more efficient in catalyzing biochemical reactions.

Cellular Effects

The effects of 4,4’-Carbonyldiphthalic acid on various types of cells and cellular processes are profound. It influences cell function by enhancing enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stabilize enzymes ensures that cellular processes proceed efficiently, thereby maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 4,4’-Carbonyldiphthalic acid exerts its effects through binding interactions with biomolecules. It chemically modifies aliphatic or amino groups on enzymes, leading to increased enzyme activity and stability . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, changes in gene expression may occur as a result of these modifications, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Carbonyldiphthalic acid change over time. The compound is stable under specific conditions, but its stability and degradation can vary depending on the environment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on enzyme activity and cellular processes .

Dosage Effects in Animal Models

The effects of 4,4’-Carbonyldiphthalic acid vary with different dosages in animal models. At lower doses, the compound enhances enzyme activity without causing adverse effects. At higher doses, toxic effects may be observed, including enzyme inhibition and disruption of cellular processes. Threshold effects have been noted, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

4,4’-Carbonyldiphthalic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to modify enzyme activity plays a crucial role in these pathways, ensuring that metabolic processes proceed efficiently .

Transport and Distribution

Within cells and tissues, 4,4’-Carbonyldiphthalic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring that it reaches the target sites where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Carbonyldiphthalic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound can interact with the appropriate biomolecules to exert its effects .

Vorbereitungsmethoden

Benzophenonetetracarboxylic acid is typically synthesized through a multistep process. The primary synthetic route involves the Friedel-Crafts alkylation of o-xylene to produce 3,3’,4,4’-tetramethyl benzophenone. This intermediate is then subjected to liquid-phase oxidation to yield benzophenonetetracarboxylic acid. The final step involves the dehydration of the acid to form the dianhydride .

In industrial production, the process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

Benzophenontetracarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um ihr entsprechendes Dianhydrid zu bilden.

Reduktion: Reduktionsreaktionen können die Säuregruppen in Alkohole umwandeln.

Substitution: Die aromatischen Ringe in Benzophenontetracarbonsäure können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Benzophenontetracarbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Pyromellithsäuredianhydrid: Beide Verbindungen werden bei der Synthese von Polyimiden verwendet, aber Benzophenontetracarbonsäure bietet aufgrund ihrer molekularen Struktur eine bessere Löslichkeit und Flexibilität.

Hexafluoroisopropyliden-bis-phthalsäuredianhydrid: Diese Verbindung bietet eine höhere thermische Stabilität, ist aber im Vergleich zu Benzophenontetracarbonsäure weniger löslich.

4,4’-Oxydiphthalsäureanhydrid: Ähnlich wie Benzophenontetracarbonsäure wird es in Hochleistungspolymeren verwendet, hat aber unterschiedliche mechanische Eigenschaften.

Benzophenontetracarbonsäure zeichnet sich durch seine einzigartige Kombination aus thermischer Stabilität, chemischer Beständigkeit und Löslichkeit aus, was es zu einer vielseitigen Verbindung in verschiedenen Anwendungen macht.

Eigenschaften

IUPAC Name |

4-(3,4-dicarboxybenzoyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITKHKNFVCYWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56585-48-9 (tetra-potassium salt), 68123-44-4 (magnesium[2:1]salt), 68123-48-8 (tetra-hydrochloride salt), 68226-90-4 (tri-potassium salt), 68226-91-5 (tri-hydrochloride salt) | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062456 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2479-49-4 | |

| Record name | Benzophenonetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonyldiphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CARBONYLDIPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCN26TOB7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzophenonetetracarboxylic Acid?

A1: Benzophenonetetracarboxylic acid has the molecular formula C17H10O9 and a molecular weight of 358.24 g/mol.

Q2: What spectroscopic data is available for characterizing Benzophenonetetracarboxylic Acid?

A2: Researchers commonly employ various spectroscopic techniques to characterize BTCA, including:

- 1H NMR, 13C NMR: Provide information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , ]

- IR Spectroscopy: Identifies functional groups, such as carbonyl stretches characteristic of carboxylic acids and imide groups. [, , , ]

- UV-Vis Spectroscopy: Can provide information about electronic transitions within the molecule, particularly relevant for studying photochemical reactions involving BTCA. []

Q3: What makes Benzophenonetetracarboxylic Acid significant in material science?

A3: BTCA is a key precursor in synthesizing polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. [, , , , , , , , ]

Q4: How does the structure of Benzophenonetetracarboxylic Acid contribute to the properties of the resulting polyimides?

A4: The rigid aromatic structure of BTCA contributes to the high glass transition temperatures (Tg) observed in BTCA-based polyimides, enabling their use in high-temperature applications. [, , ]

Q5: Can Benzophenonetetracarboxylic Acid be used to modify the properties of existing polymers?

A5: Yes, research shows that incorporating BTCA into epoxy resins can enhance their flame retardancy due to the increased char residue formation during thermal decomposition. []

Q6: What are the applications of Benzophenonetetracarboxylic Acid-based materials in aerospace engineering?

A6: BTCA-based polyimides are utilized in aerospace applications such as high-temperature adhesives, composite matrices for lightweight structures, and insulation materials for cryogenic environments. [, , , ]

Q7: How does the molecular weight of Benzophenonetetracarboxylic Acid-based polyimides affect their properties?

A7: Research indicates that lower molecular weight BTCA-based polyimides exhibit improved melt processability, making them easier to mold and shape, but might have lower glass transition temperatures. [, ]

Q8: Can the properties of Benzophenonetetracarboxylic Acid-based polyimides be further tuned?

A8: Yes, copolymerization of BTCA with other diamines or dianhydrides allows for the fine-tuning of polyimide properties, such as flexibility, solubility, and thermal stability. [, , ]

Q9: Are there any environmental concerns regarding the use and disposal of Benzophenonetetracarboxylic Acid-based materials?

A9: While BTCA-based polyimides are highly durable, their disposal can pose challenges due to their resistance to degradation. Research is exploring recycling methods and alternative, more sustainable polymers. []

Q10: Has Benzophenonetetracarboxylic Acid demonstrated catalytic activity?

A10: While BTCA itself might not be a typical catalyst, its derivatives, such as metal-organic frameworks (MOFs) incorporating BTCA, have shown potential in catalytic applications. []

Q11: Can computational chemistry be used to predict the properties of Benzophenonetetracarboxylic Acid-based materials?

A11: Yes, computational methods like density functional theory (DFT) can help predict electronic properties and reactivity of BTCA and its derivatives, aiding in material design. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)

![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)

![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)

![(3S)-3-(3-pyridyl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1197281.png)

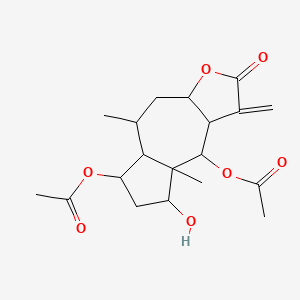

![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)

![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)